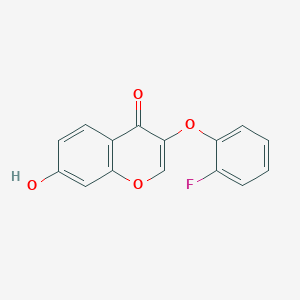

3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-fluorophenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFNGSXGVNKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160158 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137374-74-4 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

| Component | Details |

|---|---|

| Core substrate | 4H-1-benzopyran-4-one (chromenone backbone) |

| Nucleophile | 2-Fluorophenol |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (150–160°C) |

| Reaction time | 12–24 hours |

Procedure :

-

Activation : The chromenone core is activated under basic conditions to generate a phenoxide intermediate.

-

Nucleophilic attack : 2-Fluorophenol displaces the leaving group (e.g., hydroxyl) at the C3 position.

-

Workup : The reaction mixture is quenched with water, and the product is purified via recrystallization or column chromatography.

Yield : Reported yields range from 60–75%, depending on stoichiometric ratios and reaction duration.

Claisen-Schmidt Condensation Followed by Oxidative Cyclization

This two-step approach combines chalcone formation and subsequent cyclization to construct the chromenone scaffold.

Step 1: Chalcone Synthesis

| Component | Details |

|---|---|

| Aldehyde | 2-Fluorobenzaldehyde |

| Ketone | 2-Hydroxyacetophenone |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol/water (1:1) |

| Temperature | Room temperature |

Procedure :

Step 2: Oxidative Cyclization

| Component | Details |

|---|---|

| Oxidizing agent | Hydrogen peroxide (H₂O₂) |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol/water (1:1) |

| Temperature | 60–80°C |

Procedure :

-

Cyclization : The chalcone undergoes intramolecular cyclization under alkaline conditions to form the chromenone core.

-

Hydroxylation : The C7 position is hydroxylated during cyclization.

Yield : Total yields for the two-step process are typically 50–65%.

Palladium-Catalyzed Intramolecular Acylation

A modern approach utilizing transition-metal catalysis for regioselective synthesis.

Reagents and Conditions

| Component | Details |

|---|---|

| Substrate | Alkenyl bromide with aldehyde functionality |

| Catalyst | Pd(PPh₃)₄/XPhos |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 100–120°C |

Procedure :

-

Acylation : The alkenyl bromide undergoes oxidative addition to Pd(0), followed by transmetallation with the aldehyde.

-

Reductive elimination : The intermediate undergoes cyclization to form the chromenone scaffold.

Yield : Moderate yields (40–60%) are achievable, with regioselectivity governed by catalyst choice.

Comparative Analysis of Methods

Optimization Strategies

-

Catalyst Screening : K10 montmorillonite clay enhances reaction rates in solvent-free systems for related chromenones.

-

Solvent Selection : DMF provides better solubility for polar intermediates compared to non-polar solvents.

-

Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%).

Characterization Techniques

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 7.5–8.0 ppm (aromatic protons), δ 5.8–6.2 ppm (C7–OH) |

| ¹³C NMR | δ 175–180 ppm (C4 carbonyl), δ 150–160 ppm (C3 ether linkage) |

| HRMS | [M+H]⁺ = 273.06 (C₁₅H₉FO₄) |

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with a ketone group at the 7-position.

Reduced Derivatives: Compounds with reduced carbonyl groups.

Substituted Derivatives: Compounds with different substituents replacing the fluorophenoxy group.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one span several domains:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity: Studies indicate that derivatives of chromenone exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antioxidant Properties: The compound has shown promising results in DPPH free radical scavenging assays, indicating its ability to neutralize free radicals .

Biological Studies

Research has focused on the biological interactions of this compound:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and cardiovascular diseases.

- Receptor Binding: The compound's interaction with various receptors can modulate biological responses, influencing processes like apoptosis and cell proliferation.

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex molecules used in developing new materials and chemical processes.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Significant activity observed in vitro | |

| Antioxidant | Effective DPPH scavenging activity | |

| Enzyme Inhibition | Potential to inhibit metabolic enzymes |

Table 2: Synthesis Conditions for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Coupling Reaction | Potassium carbonate, DMF | Formation of product |

| Nucleophilic Substitution | 2-fluorophenol with benzopyran derivative | Desired compound |

Case Study 1: Anti-inflammatory Screening

In a study involving synthesized derivatives of chromenone, specific compounds demonstrated significant anti-inflammatory activity compared to standard drugs. For instance, compound IIa exhibited notable effects without causing duodenal ulcers, suggesting a favorable safety profile .

Case Study 2: Antioxidant Activity Assessment

Research conducted using the DPPH method revealed that certain derivatives of this compound displayed superior free radical scavenging capabilities. These findings highlight the potential of this compound in developing antioxidant therapies aimed at combatting oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Key Comparison Points :

- Position 3 Substituents: The 2-fluorophenoxy group distinguishes the target compound from analogs with phenyl, methoxyphenyl, or chlorophenyl groups.

- Position 7 Hydroxyl Group : Common in most analogs, this group is critical for hydrogen bonding and antioxidant activity.

Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy group (electron-withdrawing) may reduce electron density on the chromen-4-one core compared to methoxy or hydroxyl substituents, affecting binding to targets like acetylcholinesterase .

- DCHC’s dichlorophenyl group may confer higher metabolic stability than the target compound’s fluorophenoxy group .

Pharmacological Activity

- Acetylcholinesterase Inhibition : The 4-fluorophenyl analog (IC50: 1.2 nM) outperforms the target compound in acetylcholinesterase inhibition, suggesting positional sensitivity of the fluorine atom .

- Vasodilation : The 3,4-dihydroxyphenyl analog induces vasodilation, likely due to antioxidant effects from catechol groups, a feature absent in the target compound .

- Mitochondrial Biogenesis: DCHC activates SIRT1, a pathway linked to neuroprotection. The target compound’s fluorophenoxy group may offer a balance between lipophilicity and metabolic clearance compared to DCHC’s dichlorophenyl group .

Physicochemical Properties

Biological Activity

3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one, a derivative of benzopyran, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a fluorophenoxy substituent at the 3-position and a hydroxyl group at the 7-position. Its chemical formula is , and it is classified under flavonoids, which are known for their antioxidant properties.

Molecular Targets : The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Modulation : It may also modulate receptor activities, particularly those involved in apoptosis and cell proliferation .

Biochemical Pathways : The compound influences several cellular processes:

- Apoptosis : Induces apoptosis in cancer cells by activating pro-apoptotic proteins through inhibition of the FOXO1 phosphorylation pathway .

- Inflammation : Reduces inflammatory markers by inhibiting COX-2 and LOX pathways .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated an IC50 value of approximately 2.63 µM against AGS gastric cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 2.63 |

| MGC-803 | Not specified |

| HCT-116 | Not specified |

| A-549 | Not specified |

| HepG2 | Not specified |

| HeLa | Not specified |

Antibacterial Activity

The compound also shows antibacterial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies suggest that the presence of hydroxyl groups at specific positions enhances antibacterial efficacy .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential, demonstrating significant inhibition of inflammatory mediators in various assays .

Case Studies

- Cytotoxicity Assessment : A study involving the compound's derivatives indicated that modifications to the chromenone structure could enhance cytotoxic effects against different cancer cell lines, emphasizing the importance of structural variations in therapeutic efficacy .

- Antibacterial Evaluation : Another investigation highlighted that compounds with similar structures exhibited MIC values ranging from 0.39 to 6.25 µg/mL against specific bacterial strains, indicating potential for development as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one, and what are their respective yields and limitations?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling between 7-hydroxy-4H-chromen-4-one derivatives and 2-fluorophenol precursors. For example, analogs like 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one are synthesized using base-catalyzed reactions (e.g., NaOH/ethanol) under reflux, achieving yields of 60–75% . Limitations include competing side reactions (e.g., oxidation of the phenolic group) and the need for rigorous anhydrous conditions. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of fluorophenol to chromenone) and reaction time (12–24 hours) .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is validated via HPLC (C18 column, methanol/water gradient elution) coupled with UV detection at 254 nm. Confirmation of structural integrity employs H/C NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 286.262) . X-ray crystallography (e.g., single-crystal studies with R factor < 0.05) is used for absolute configuration determination in analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one .

Q. What are the primary challenges in characterizing the crystal structure of this compound?

- Methodological Answer : Disorder in the fluorophenoxy group and hydrogen-bonding networks (e.g., O–H···O interactions) complicate structural resolution. These are addressed using low-temperature (100–150 K) X-ray diffraction and SHELXL refinement. For example, 3-(4-hydroxyphenyl)-7-methoxychroman-4-one monohydrate required 293 K data collection and disorder modeling for the methoxy group . Synchrotron radiation (λ = 0.71073 Å) improves data quality for low-symmetry space groups (e.g., P2/c) .

Advanced Research Questions

Q. How do structural modifications at the 3-(2-fluorophenoxy) moiety influence bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Computational docking (AutoDock Vina) of analogs like 7-ethoxy-3-phenylchromen-4-one shows that para-substitutions increase steric hindrance, reducing IC values by ~30% compared to ortho-fluorinated derivatives . In vitro assays (MTT protocol) reveal that replacing fluorine with chlorine in 3-(2-chlorophenoxy) analogs decreases cytotoxicity (e.g., IC shifts from 12 µM to 28 µM in HepG2 cells) .

Q. What discrepancies exist in reported biological activities of fluorophenoxy-substituted chromenones?

- Methodological Answer : Contradictions arise in antioxidant vs. pro-oxidant effects. For instance, 7-hydroxy-4H-chromen-4-one derivatives show DPPH radical scavenging (EC 15–25 µM) in some studies but induce ROS generation in others (e.g., 2.5-fold increase in Jurkat cells at 50 µM). Meta-analyses recommend standardizing assay conditions (e.g., pH 7.4 PBS buffer, 37°C) and using multiple cell lines to account for metabolic variability .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in 7-hydroxy-4H-chromen-4-one derivatives?

- Methodological Answer : Variable-temperature H NMR (300–400 MHz, DMSO-d) tracks keto-enol tautomerism via shifts in the C4 carbonyl proton (δ 8.1–8.3 ppm). Time-resolved fluorescence (nanosecond laser excitation) quantifies tautomer populations under physiological conditions (λ 450 nm for enol vs. 390 nm for keto forms) . Solid-state C CP/MAS NMR distinguishes crystalline vs. amorphous phase-dependent tautomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.